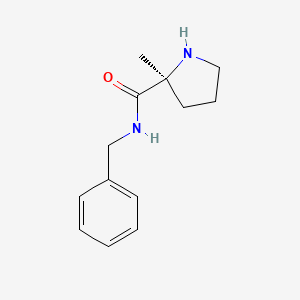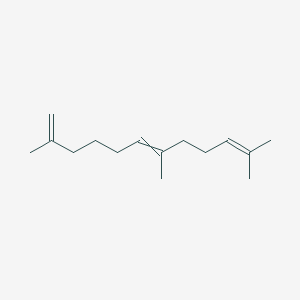
2,7,11-Trimethyldodeca-1,6,10-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,11-Trimethyldodeca-1,6,10-triene is a sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor. The reaction typically requires specific catalysts and conditions to ensure the correct formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,7,11-Trimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols or ketones, while reduction can yield saturated hydrocarbons .
科学的研究の応用
2,7,11-Trimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in biological processes and its potential as a bioactive compound.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 2,7,11-Trimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in metabolic processes, influencing the production of various metabolites . The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Nerolidol: A similar sesquiterpene with a slightly different structure.
Farnesoic acid: Another related compound with similar properties and applications
Uniqueness
2,7,11-Trimethyldodeca-1,6,10-triene is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its presence in natural products make it a valuable compound for research and industrial applications .
特性
CAS番号 |
502723-87-7 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC名 |
2,7,11-trimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h10-11H,1,6-9,12H2,2-5H3 |
InChIキー |
ZVRMFOBIGXHCEE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCCC(=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


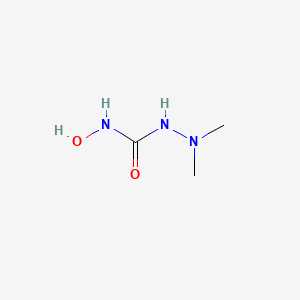

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
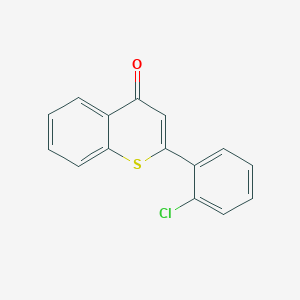
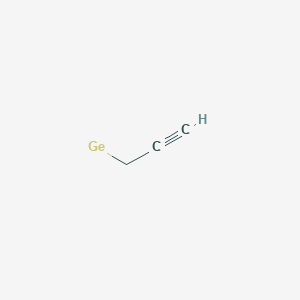
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
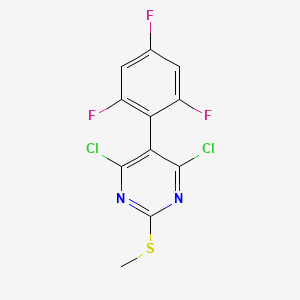
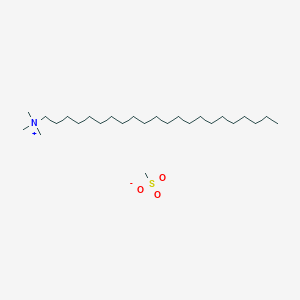
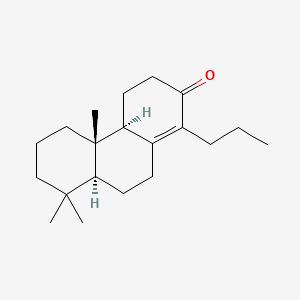
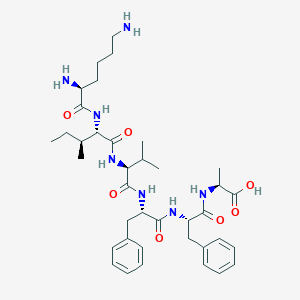
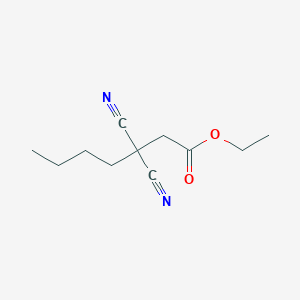
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
